An In-depth Technical Guide to 5-Nitro-2-propoxyaniline (CAS 553-79-7)
An In-depth Technical Guide to 5-Nitro-2-propoxyaniline (CAS 553-79-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and safety information for 5-Nitro-2-propoxyaniline (CAS 553-79-7). This compound, also known as P-4000, was once investigated as a potent artificial sweetener but was subsequently banned in several countries, including the United States, due to toxicological concerns.[1][2] This document consolidates available data to serve as a valuable resource for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
5-Nitro-2-propoxyaniline is an organic compound characterized by an aniline (B41778) ring substituted with a nitro group and a propoxy group.[3] It typically appears as an orange crystalline solid and is sparingly soluble in water but soluble in organic solvents.[3][4]
Identifiers and General Properties
| Property | Value | Source(s) |
| CAS Number | 553-79-7 | [4] |
| Molecular Formula | C₉H₁₂N₂O₃ | [4] |
| Molecular Weight | 196.20 g/mol | [4] |
| IUPAC Name | 5-nitro-2-propoxyaniline | [5] |
| Synonyms | P-4000, Ultrasüss, 2-Amino-4-nitro-1-propoxybenzene, 5-Nitro-2-propoxybenzenamine | [4][5] |
| Appearance | Orange crystalline solid | [4] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 47.5-48.5 °C | [4] |
| Boiling Point | 367 °C at 760 mmHg | [2] |
| Density | 1.221 g/cm³ | [2] |
| Water Solubility | 136 mg/L at 20 °C | [4] |
| Stability | Stable in boiling water and dilute acids. | [4] |
Synthesis and Purification
The synthesis of 5-Nitro-2-propoxyaniline has been described in the scientific literature. While detailed, step-by-step protocols are found within the cited publications, a general overview of the synthetic approach is presented here.
Synthesis
The preparation of 5-Nitro-2-propoxyaniline is documented in several publications, with the work by Verkade et al. being a primary reference.[4] The synthesis generally involves the etherification of a substituted aminophenol followed by nitration, or the propoxylation of a dinitro-substituted benzene (B151609) derivative followed by selective reduction of one nitro group.
Experimental Protocol: A detailed experimental protocol for the synthesis of 5-Nitro-2-propoxyaniline can be found in the following publication:
-
Verkade, P. E., et al. Recueil des Travaux Chimiques des Pays-Bas, 1946 , 65(6), 346-360.[4]
Purification
Purification of the crude product is typically achieved through recrystallization.
Experimental Protocol: A common method for the purification of 5-Nitro-2-propoxyaniline involves crystallization from a mixed solvent system of n-propanol and petroleum ether.[4]
Analytical Methods
The analysis of 5-Nitro-2-propoxyaniline can be performed using standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of 5-Nitro-2-propoxyaniline.
Experimental Protocol:
-
Column: Newcrom R1 reverse-phase column.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier such as phosphoric acid or formic acid for Mass Spectrometry compatibility.[6]
-
Detection: UV-Vis detector at an appropriate wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be utilized for the identification and quantification of 5-Nitro-2-propoxyaniline. The NIST database contains mass spectral data for this compound.[5]
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of 5-Nitro-2-propoxyaniline.
Mass Spectrometry
The mass spectrum of 5-Nitro-2-propoxyaniline is available in the NIST database under entry 195829. Key fragments can be observed, which are useful for its identification.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The N-O stretching vibrations for the aromatic nitro group are expected in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[7] The spectrum is available in the PubChem database.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Safety and Toxicity
5-Nitro-2-propoxyaniline is a toxic substance and should be handled with care. It was banned for use as a food additive in the United States due to its potential toxicity.[1][2]
Toxicity Information
Toxicity Study Reference:
-
Fitzhugh, O. G., et al. Journal of the American Pharmaceutical Association, 1951 , 40(11), 583.[4]
Handling and Safety Precautions
A Safety Data Sheet (SDS) for 5-Nitro-2-propoxyaniline indicates that detailed hazard information is not fully available.[11] However, based on the known toxicity of nitroanilines, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-Nitro-2-propoxyaniline is a compound with a notable history as a potent artificial sweetener. This guide has summarized its key chemical and physical properties, along with available information on its synthesis, analysis, and safety. The provided data and references will be a valuable starting point for researchers and professionals requiring in-depth technical information on this compound. It is crucial to consult the primary literature for detailed experimental protocols and to exercise caution when handling this substance due to its known toxicity.
References
- 1. 5-Nitro-2-propoxyaniline — Wikipédia [fr.wikipedia.org]
- 2. 5-nitro-2-propoxyaniline|553-79-7 - MOLBASE Encyclopedia [m.molbase.com]
- 3. 5-Nitro-2-propoxy-aniline (Sweet nitroes) | ScienceBlogs [scienceblogs.com]
- 4. 5-Nitro-2-propoxyaniline [drugfuture.com]
- 5. 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 5-Nitro-2-propoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Human Metabolome Database: Showing metabocard for 5-Nitro-2-propoxyaniline (HMDB0037688) [hmdb.ca]
- 9. Chronic toxicity, oncogenic potential, and reproductive toxicity of p-nitroaniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 553-79-7 Name: 5-nitro-2-propoxyaniline [xixisys.com]
